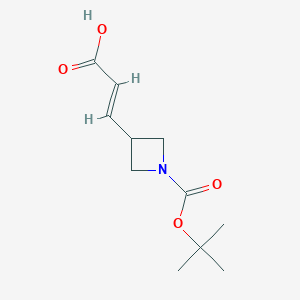
3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acrylic acid is a chemical compound with the molecular formula C11H17NO4 and a molecular weight of 227.26 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and an acrylic acid moiety. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acrylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a suitable amine and an alkyl halide, the azetidine ring can be formed under basic conditions.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step protects the nitrogen atom in the azetidine ring.
Acrylic Acid Addition: The final step involves the addition of the acrylic acid moiety to the azetidine ring. This can be achieved through various coupling reactions, such as using acryloyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenation reagents such as N-bromosuccinimide (NBS)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acrylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It is used in the development of biochemical probes and as a precursor for biologically active compounds.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the nitrogen atom, allowing selective reactions at other sites. The azetidine ring can interact with enzymes and receptors, influencing biological pathways. The acrylic acid moiety can undergo polymerization reactions, forming polymers with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid
- 1-(Tert-butoxycarbonyl)azetidine-3-carboxylic acid
- 1-(Tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
3-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acrylic acid is unique due to the presence of both the azetidine ring and the acrylic acid moiety, which provide distinct chemical and biological properties. The Boc group offers protection during synthesis, allowing for selective functionalization. This combination of features makes it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H17NO4 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-8(7-12)4-5-9(13)14/h4-5,8H,6-7H2,1-3H3,(H,13,14)/b5-4+ |
Clé InChI |
KQRMASVUYCDTST-SNAWJCMRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC(C1)/C=C/C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B15052817.png)

![4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol](/img/structure/B15052826.png)
![2,4,7,8-Tetrachloropyrido[4,3-D]pyrimidine](/img/structure/B15052833.png)
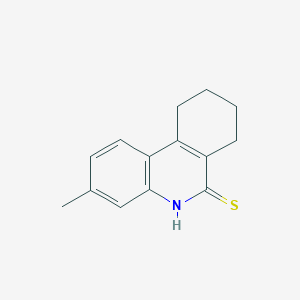
![tert-butyl (1R,5R,6R)-6-carbamoyl-5-(hydroxymethyl)-1-methyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15052848.png)
![[1,1'-Bi(cyclohexane)]-4,4'-dicarboxylic acid](/img/structure/B15052856.png)
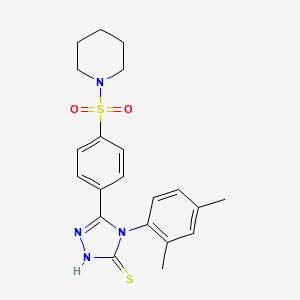
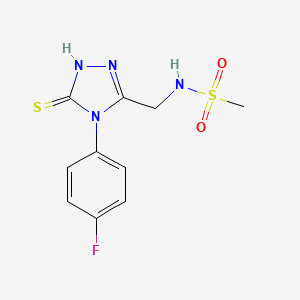
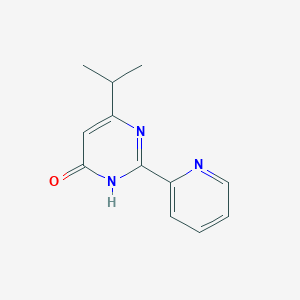
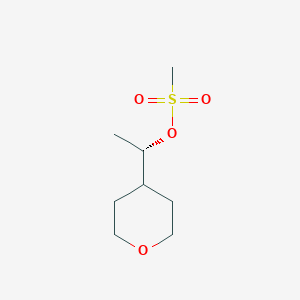
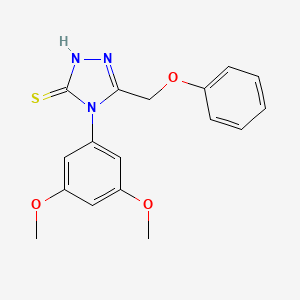
![Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B15052893.png)
![4-(Benzo[d]oxazol-2-yl)-N-phenylaniline](/img/structure/B15052899.png)
